(1-Benzylpyrrolidin-2-yl)methanol hydrochloride
Overview
Description
(1-Benzylpyrrolidin-2-yl)methanol hydrochloride is an organic compound with the molecular formula C12H17NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpyrrolidin-2-yl)methanol hydrochloride typically involves the reduction of N-benzyl-2-pyrrolidone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction proceeds as follows:
- Dissolve N-benzyl-2-pyrrolidone in an appropriate solvent, such as tetrahydrofuran (THF).
- Add the reducing agent (NaBH4 or LiAlH4) slowly to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction by adding water or an acidic solution.
- Extract the product using an organic solvent and purify it by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Strong reducing agents like LiAlH4 or NaBH4 are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Benzylpyrrolidinone or benzylpyrrolidine aldehyde.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Substituted benzylpyrrolidines with different functional groups.
Scientific Research Applications
(1-Benzylpyrrolidin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Benzylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1-Benzylpyrrolidin-2-yl)methanol: The parent compound without the hydrochloride salt.
N-Benzyl-2-pyrrolidone: A precursor in the synthesis of (1-Benzylpyrrolidin-2-yl)methanol hydrochloride.
Pyrrolidine derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific structure, which combines the pyrrolidine ring with a benzyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(1-benzylpyrrolidin-2-yl)methanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRCCZCTOVGHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266685-46-4 | |
Record name | 2-Pyrrolidinemethanol, 1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266685-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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